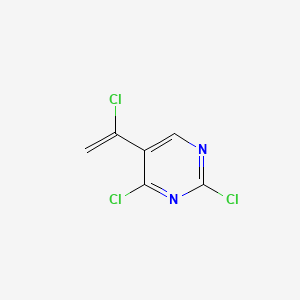

5-(1-Chlorovinyl)-2,4-dichloropyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

61751-45-9 |

|---|---|

Formule moléculaire |

C6H3Cl3N2 |

Poids moléculaire |

209.5 g/mol |

Nom IUPAC |

2,4-dichloro-5-(1-chloroethenyl)pyrimidine |

InChI |

InChI=1S/C6H3Cl3N2/c1-3(7)4-2-10-6(9)11-5(4)8/h2H,1H2 |

Clé InChI |

JPPUKNXTXOZRRQ-UHFFFAOYSA-N |

SMILES |

C=C(C1=CN=C(N=C1Cl)Cl)Cl |

SMILES canonique |

C=C(C1=CN=C(N=C1Cl)Cl)Cl |

Autres numéros CAS |

61751-45-9 |

Synonymes |

5-(1-chlorovinyl)-2,4-dichloropyrimidine 5-CVDP |

Origine du produit |

United States |

Foundational & Exploratory

Spectroscopic Analysis of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic data (NMR, IR, MS) of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine. Following a comprehensive search of available scientific literature and chemical databases, it has been determined that experimental spectroscopic data for this specific compound is not publicly available at this time.

In lieu of data for the target compound, this guide provides spectroscopic data for the parent compound, 2,4-dichloropyrimidine , to serve as a reference point for researchers working with related molecular structures. The methodologies described herein are standard protocols for obtaining such spectroscopic data and can be adapted for the analysis of this compound once it is synthesized and characterized.

Spectroscopic Data of 2,4-Dichloropyrimidine (Reference Compound)

Disclaimer: The following data pertains to 2,4-dichloropyrimidine (CAS No. 3934-20-1), not this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H | - | 8.7 (d) | Doublet | 5.1 |

| 7.7 (d) | Doublet | 5.1 | ||

| ¹³C | DMSO-d₆ | 161.9 | - | - |

| 159.2 | - | - | ||

| 156.4 | - | - | ||

| 122.2 | - | - |

Infrared (IR) Spectroscopy

| Technique | **Significant Absorption Peaks (cm⁻¹) |

| KBr Pellet | 3080 (C-H stretch, aromatic), 1570, 1545, 1480 (C=C and C=N stretch), 1230, 1140 (C-H in-plane bend), 830 (C-Cl stretch), 780 (C-H out-of-plane bend) |

Mass Spectrometry (MS)

| Technique | m/z Ratios of Major Fragments |

| Electron Ionization (EI) | 148 (M⁺), 150 (M⁺+2), 113, 86, 77 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can serve as a template for the characterization of this compound.

NMR Spectroscopy

A sample of the compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

IR Spectroscopy

The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) could be employed. The spectrum would be recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer, with electron ionization (EI) being a common method for initial characterization. The sample would be introduced into the ion source, and the resulting mass-to-charge (m/z) ratios of the molecular ion and fragment ions would be recorded.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Synthesis of 2,4-Dichloropyrimidine (Reference)

The synthesis of 2,4-dichloropyrimidine is commonly achieved through the chlorination of uracil.[1][2] A typical procedure involves reacting uracil with a chlorinating agent such as phosphorus oxychloride (POCl₃).[2]

References

Chemical properties and reactivity of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine

An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its pyrimidine core, substituted with three distinct chlorine atoms, offers multiple sites for chemical modification, making it a valuable building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The pyrimidine nucleus is a core component of numerous biologically active compounds, including drugs like Gleevec and Crestor.[1] This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its utility in synthetic applications. Detailed experimental methodologies and visual diagrams of key reaction pathways are presented to aid researchers in its practical application.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| CAS Number | 61751-45-9 | [2] |

| Molecular Formula | C₆H₃Cl₃N₂ | [2] |

| Molecular Weight | 209.46 g/mol | [2] |

| Boiling Point | 317 °C at 760 mmHg | [2] |

| Density | 1.491 g/cm³ | [2] |

| Flash Point | 174.9 °C | [2] |

| Vapor Pressure | 0.000734 mmHg at 25°C | [2] |

| LogP | 2.99290 | [2] |

| Canonical SMILES | C=C(C1=CN=C(N=C1Cl)Cl)Cl | [2] |

| Synonyms | 5-CVDP | [2] |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the three chlorine substituents, each exhibiting different susceptibility to nucleophilic substitution and metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyrimidine ring and the additional activation provided by the 1-chlorovinyl group at the C5 position significantly influence its reactivity profile.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C2 and C4 positions of the pyrimidine ring are activated towards nucleophilic aromatic substitution (SNAr). Generally, the C4 position is more reactive than the C2 position.[3][4][5] This regioselectivity is attributed to the higher LUMO coefficient at C4 compared to C2.[5]

The presence of an electron-withdrawing group at the C5 position, such as the 1-chlorovinyl group, further enhances the electrophilicity of the pyrimidine ring and typically directs nucleophilic attack to the C4 position.[6][7] However, the regioselectivity can be influenced by several factors:

-

Nature of the Nucleophile : While most nucleophiles preferentially attack the C4 position, tertiary amines have been shown to exhibit excellent selectivity for the C2 position.[6] Weakly nucleophilic amines, in the presence of specific catalysts, can also achieve high regioselectivity.[8]

-

Reaction Conditions : The choice of solvent and base can control the regioselectivity. For instance, using n-butanol with DIPEA has been reported to yield a single product with substitution at the C4 position.[4]

-

Substituents on the Pyrimidine Ring : Electron-donating groups at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[9][10]

The general reactivity order for SNAr reactions on a related compound, 2,4,5-trichloropyrimidine, is: 4-Cl > 2-Cl >> 5-Cl.[4] This suggests that the vinyl chloride of this compound is the least reactive site for SNAr.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling : This is a widely used method for the arylation or vinylation of the pyrimidine core.[1][11] Consistent with SNAr reactivity, the initial coupling reaction preferentially occurs at the C4 position.[1][4] An effective one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been developed, which allows for the efficient synthesis of diarylated pyrimidines.[1][11]

-

Stille and Sonogashira Couplings : These reactions are also effective for functionalizing the dichloropyrimidine core. In the case of 2,4,5-trichloropyrimidine, the reactivity order for Suzuki and Stille reactions is 4-Cl > 2-Cl >> 5-Cl.[4] Interestingly, in the Sonogashira reaction, the reactivity of the chlorine atoms at C2 and C4 is similar, but still much higher than that of the chlorine at C5.[4]

Reduction

The chlorine atoms of dichloropyrimidines can be removed through reductive dehalogenation, typically using catalytic hydrogenation (e.g., with a palladium catalyst).[12] This process can sometimes be accompanied by the reduction of the pyrimidine ring itself.[12] Careful control of reaction conditions, particularly the management of HCl generated during the reaction using a base like magnesium oxide, is crucial to achieve the desired outcome.[12]

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reactive pathways of the 2,4-dichloropyrimidine core, which are directly applicable to this compound.

Caption: Regioselective functionalization of the 2,4-dichloropyrimidine core.

Caption: A typical workflow for synthesizing disubstituted pyrimidines.

Experimental Protocols

General Procedure for Regioselective Suzuki Coupling at C4

This protocol is based on methodologies developed for 2,4-dichloropyrimidine.[1][11]

-

Reaction Setup : To a solution of this compound (1.0 eq.) in a suitable solvent mixture (e.g., an alcoholic solvent mixture) is added the aryl or vinyl boronic acid (1.1 eq.).

-

Catalyst and Base : A palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., Na₂CO₃, 2.0 eq. as an aqueous solution) are added to the mixture.

-

Reaction Conditions : The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60 °C to reflux until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification : Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for SNAr with an Amine at C4

This protocol is adapted from general procedures for the amination of dichloropyrimidines.[3][4]

-

Reaction Setup : this compound (1.0 eq.) is dissolved in a suitable solvent such as THF or n-butanol.

-

Addition of Reagents : The amine (1.1 eq.) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq.) are added to the solution.

-

Reaction Conditions : The mixture is stirred at room temperature or heated as necessary to drive the reaction to completion. Reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification : The reaction mixture is concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by crystallization or column chromatography.

Safety and Handling

While a specific safety data sheet for this compound was not found, related dichloropyrimidine compounds are classified as hazardous.[13][14]

-

Hazards : Dichloropyrimidines are typically harmful if swallowed, cause skin irritation, and can cause serious eye damage or irritation.[14] They may also cause respiratory irritation.[14] Thermal decomposition can release toxic and irritating gases such as carbon monoxide, nitrogen oxides, and hydrogen chloride gas.[13]

-

Precautions : Handle in a well-ventilated area, preferably in a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Avoid breathing dust, fumes, or vapors.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13]

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. The differential reactivity of its chlorine substituents allows for a high degree of control in sequential functionalization through SNAr and palladium-catalyzed cross-coupling reactions. This guide provides the foundational knowledge of its chemical properties and reactivity, offering a framework for its application in the synthesis of novel compounds for drug discovery and materials science. Researchers are encouraged to adapt the general protocols provided to develop specific applications for this versatile intermediate.

References

- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. studylib.net [studylib.net]

- 4. Page loading... [wap.guidechem.com]

- 5. organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. wuxibiology.com [wuxibiology.com]

- 11. researchgate.net [researchgate.net]

- 12. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-(1-Chlorovinyl)-2,4-dichloropyrimidine

CAS Number: 61751-45-9

This technical guide provides a comprehensive overview of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine, a substituted pyrimidine of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical properties, potential synthetic routes, expected reactivity, and the general biological significance of the broader class of substituted pyrimidines.

Chemical and Physical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₆H₃Cl₃N₂ |

| Molecular Weight | 209.46 g/mol |

| CAS Number | 61751-45-9 |

| Appearance | Not specified (likely a solid) |

| Boiling Point | 317°C at 760 mmHg |

| Flash Point | 174.9°C |

| Density | 1.491 g/cm³ |

| LogP | 2.99 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 1 |

Synthesis and Experimental Protocols

A potential synthetic pathway could involve the chlorination of a 5-substituted uracil derivative. For instance, a common method for the synthesis of 2,4-dichloropyrimidines is the treatment of the corresponding uracil with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosgene (COCl₂)[1]. The 5-(1-chlorovinyl) group might be introduced before or after the formation of the dichloropyrimidine core.

One possible synthetic approach is outlined below:

Caption: Proposed synthetic pathway for this compound.

Proposed Experimental Protocol:

This proposed protocol is based on general methods for the synthesis of substituted 2,4-dichloropyrimidines.

Step 1: Synthesis of 5-(1-Chlorovinyl)uracil

-

To a stirred suspension of 5-acetyluracil in a suitable solvent (e.g., toluene), add a chlorinating agent such as phosphorus pentachloride (PCl₅) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and carefully quench with ice water.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 5-(1-chlorovinyl)uracil.

Step 2: Synthesis of this compound

-

To a flask containing 5-(1-chlorovinyl)uracil, add an excess of phosphorus oxychloride (POCl₃).

-

Optionally, a tertiary amine (e.g., N,N-dimethylaniline) can be added as a catalyst.

-

Heat the mixture to reflux for several hours.

-

After completion of the reaction, cool the mixture and remove the excess POCl₃ by distillation under reduced pressure.

-

Carefully pour the residue onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.

Reactivity and Chemical Behavior

The reactivity of this compound is primarily dictated by the electron-deficient nature of the pyrimidine ring and the presence of two reactive chlorine atoms at the C2 and C4 positions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. Generally, the C4 position is more reactive towards nucleophiles than the C2 position. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions[2][3]. The presence of an electron-withdrawing substituent at the C5 position can further activate the ring towards nucleophilic attack[2][3].

Caption: General reactivity of 2,4-dichloropyrimidines in SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituents also allow for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for introducing carbon-carbon bonds and further functionalizing the pyrimidine core. Similar to SNAr reactions, the C4 position is generally more reactive in Suzuki and Stille couplings[4][5].

Potential Biological and Pharmacological Relevance

While there is no specific biological data available for this compound, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs[6][7]. Substituted pyrimidines exhibit a wide range of pharmacological activities, including:

-

Anticancer: Pyrimidine analogs like 5-fluorouracil are cornerstone chemotherapeutic agents.

-

Antiviral: Several antiviral drugs contain a pyrimidine core.

-

Antimicrobial: The pyrimidine nucleus is found in various antibacterial and antifungal compounds.

-

Kinase Inhibition: Many kinase inhibitors used in cancer therapy are based on a substituted pyrimidine scaffold.

The unique combination of a dichloropyrimidine core with a reactive vinyl chloride substituent makes this compound an interesting candidate for screening in various biological assays. The chloro groups provide handles for the synthesis of diverse derivatives, while the vinyl group could potentially act as a Michael acceptor or participate in other covalent interactions with biological targets.

Conclusion

This compound is a chemical entity with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, potential synthesis, and reactivity based on the established principles of pyrimidine chemistry. Further experimental investigation is warranted to fully elucidate its chemical and biological characteristics and to explore its potential as a building block for novel functional molecules.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. wjarr.com [wjarr.com]

- 7. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(1-Chlorovinyl)-2,4-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine, a key intermediate in the synthesis of pharmacologically active compounds.

Chemical Identity and Structure

IUPAC Name: this compound

The structure of this compound is characterized by a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and a 1-chlorovinyl group at position 5.

Canonical SMILES: C=C(C1=CN=C(N=C1Cl)Cl)Cl[1]

Chemical Formula: C₆H₃Cl₃N₂[1]

The molecular structure is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 61751-45-9 | [1] |

| Molecular Weight | 209.462 g/mol | [1] |

| Boiling Point | 317°C at 760 mmHg | [1] |

| Flash Point | 174.9°C | [1] |

| Density | 1.491 g/cm³ | [1] |

| Vapor Pressure | 0.000734 mmHg at 25°C | [1] |

| LogP | 2.99 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis and Reactivity

This compound is a synthetic intermediate. While detailed, step-by-step industrial synthesis protocols are proprietary, the scientific literature outlines its preparation from 5-acetyluracil.[2][3]

Proposed Synthesis Workflow

The synthesis of this compound from 5-acetyluracil is achieved through chlorination using phosphorus oxychloride (POCl₃). This is a common method for converting hydroxypyrimidines (uracils) into their corresponding chloropyrimidines.[2][3]

Caption: Proposed synthesis of this compound.

Experimental Protocol: Representative Chlorination of a Uracil Derivative

The following is a representative protocol for the chlorination of a substituted uracil to a dichloropyrimidine, based on established chemical principles. This protocol is for illustrative purposes and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

5-Acetyluracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (or other suitable base)

-

Dichloromethane (or other suitable solvent)

-

Ice

-

Water

-

Sodium bicarbonate solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 5-acetyluracil in an excess of phosphorus oxychloride is prepared.

-

A catalytic amount of N,N-dimethylaniline is added to the mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by a suitable technique (e.g., TLC or LC-MS).

-

After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice and water.

-

The aqueous mixture is extracted with a suitable organic solvent, such as dichloromethane.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude this compound may be purified by techniques such as column chromatography or recrystallization.

Application in Drug Development: Synthesis of Eniluracil

A significant application of this compound is its use as a key intermediate in the synthesis of Eniluracil (5-ethynyluracil).[2][3] Eniluracil is a potent, irreversible inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD).[4][5]

Experimental Workflow: Conversion to Eniluracil

The conversion of this compound to 5-ethynyluracil (Eniluracil) can be achieved by treatment with a base, such as potassium hydroxide, in an aqueous dioxane solution.[3]

Caption: Synthesis of Eniluracil from this compound.

Experimental Protocol: Synthesis of 5-Ethynyluracil from this compound

The following protocol is based on the procedure described in the literature.[3]

Materials:

-

This compound

-

Dioxane

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

This compound is dissolved in dioxane.

-

An aqueous solution of potassium hydroxide is added to the solution.

-

The mixture is heated under reflux for a specified period to effect the elimination and hydrolysis reactions.

-

After cooling, the reaction mixture is neutralized with hydrochloric acid.

-

The solvent is removed by evaporation.

-

The residue is triturated with water to precipitate the crude product.

-

The solid 5-ethynyluracil is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Biological Significance of the Downstream Product: Eniluracil

While there is no readily available information on the biological activity of this compound itself, its conversion to Eniluracil places it in a significant context for cancer therapy. Eniluracil is a mechanism-based inactivator of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of the widely used anticancer drug 5-fluorouracil (5-FU).[4][6]

Signaling Pathway: DPD-mediated 5-FU Catabolism and Inhibition by Eniluracil

The co-administration of Eniluracil with 5-FU leads to increased bioavailability and sustained therapeutic levels of 5-FU, thereby enhancing its anticancer effects.[4] The diagram below illustrates this mechanism.

Caption: Mechanism of Eniluracil in modulating 5-Fluorouracil metabolism.

Conclusion

This compound is a valuable chemical intermediate with a confirmed role in the synthesis of the dihydropyrimidine dehydrogenase inhibitor, Eniluracil. While direct biological data on this compound is scarce, its synthetic utility provides a strong rationale for its importance in medicinal chemistry and drug development. The protocols and data presented in this guide offer a foundational understanding for researchers working with this and related pyrimidine derivatives. Further research into the direct biological effects of this compound may reveal novel activities.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV. The synthesis of 5-ethynyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV.The synthesis of 5-ethynyluracil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancernetwork.com [cancernetwork.com]

- 6. 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency | eviQ [eviq.org.au]

Technical Guide: Solubility and Stability of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties and a detailed framework for determining the solubility and stability of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines detailed experimental protocols for solubility assessment and forced degradation studies. These protocols are based on established methodologies for similar heterocyclic compounds and are intended to enable researchers to generate the necessary data for drug development and scientific investigation.

Introduction

This compound is a substituted pyrimidine with potential applications in medicinal chemistry and drug discovery. The pyrimidine core is a key structural motif in numerous biologically active compounds. A thorough understanding of the solubility and stability of this molecule is critical for its development as a potential drug candidate, influencing formulation, storage, and biological activity. This guide provides the foundational information and experimental procedures to systematically characterize these crucial parameters.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from chemical supplier information and computational models.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 61751-45-9 | N/A |

| Molecular Formula | C₆H₃Cl₃N₂ | N/A |

| Molecular Weight | 209.46 g/mol | N/A |

| Appearance | Off-white to light blue crystalline powder | [1] |

| Melting Point | Not available | N/A |

| Boiling Point | 317°C at 760 mmHg | N/A |

| Density | 1.491 g/cm³ | N/A |

| Vapor Pressure | 0.000734 mmHg at 25°C | N/A |

| LogP | 2.99 | N/A |

Solubility Profile

Predicted Solubility

Based on its chemical structure, which includes a heterocyclic aromatic ring and halogen substituents, this compound is expected to be poorly soluble in water and more soluble in organic solvents.

Experimental Protocol for Solubility Determination

A reliable and straightforward method for determining the solubility of a compound is the shake-flask method, followed by a quantitative analysis of the saturated solution.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at controlled temperatures.

Materials:

-

This compound

-

Solvents: Purified Water, Phosphate Buffer (pH 7.4), 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane

-

Shaking incubator or thermostatically controlled water bath

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks, pipettes, and syringes with appropriate filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the suspensions to settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

The experimental workflow for solubility determination is illustrated in the following diagram.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. A forced degradation study is the standard approach to identify potential degradation pathways and develop a stability-indicating analytical method.

Predicted Stability

The presence of chloro substituents on the pyrimidine ring suggests susceptibility to nucleophilic substitution reactions, particularly under basic conditions. The chlorovinyl group may also be reactive under certain conditions, such as oxidation or in the presence of strong acids.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies should be conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A photostability chamber

-

A temperature-controlled oven

-

HPLC system with a UV-PDA detector or LC-MS for peak purity analysis and identification of degradation products.

Procedure: A summary of the recommended stress conditions is provided in Table 2.

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 N HCl | 60°C | 24, 48 hours |

| Base Hydrolysis | 0.1 N NaOH | Room Temperature | 1, 4, 8 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |

| Thermal | Solid-state | 80°C | 48 hours |

| Photolytic | Solid-state and in solution | ICH specified light exposure | As per ICH Q1B |

Analytical Approach:

-

A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products.

-

The peak purity of the parent compound should be assessed using a PDA detector or mass spectrometry to ensure that no degradation products are co-eluting.

-

Mass balance should be calculated to account for all the material after degradation.

The logical flow for conducting forced degradation studies is depicted in the diagram below.

Potential Signaling Pathways and Biological Interactions

The involvement of this compound in specific signaling pathways has not been documented. However, the pyrimidine scaffold is a common feature in molecules that interact with a wide range of biological targets, including kinases, polymerases, and other enzymes. The reactive chloro substituents provide handles for covalent modification of biological macromolecules, a mechanism of action for some targeted therapies. Further research is required to elucidate the specific biological activities and potential signaling pathways modulated by this compound. A hypothetical interaction leading to target modulation is presented below.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited, this guide provides a robust framework for its systematic characterization. The detailed experimental protocols for solubility determination and forced degradation studies will enable researchers to generate the critical data required for advancing its potential in drug discovery and development. The predicted susceptibility to hydrolysis, particularly under basic conditions, should be a key consideration in its handling, formulation, and storage. Future studies should focus on executing these protocols to build a comprehensive data package for this promising compound.

References

Methodological & Application

Experimental protocol for the synthesis of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine

Abstract

This document provides a detailed experimental protocol for the synthesis of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine, a key intermediate for various applications in medicinal chemistry and drug development. The synthesis is a two-stage process commencing with the formation of 5-acetyl-2,4-dichloropyrimidine from urea, triethyl orthoformate, and ethyl acetoacetate, followed by chlorination with phosphorus oxychloride. The subsequent and final stage involves the conversion of the acetyl group to the desired 1-chlorovinyl moiety using phosphorus pentachloride. This protocol is intended for researchers and scientists in the field of organic synthesis and drug discovery.

Introduction

Substituted pyrimidines are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their wide range of biological activities. The title compound, this compound, possesses reactive sites that make it a versatile building block for the synthesis of more complex molecules. The protocol herein describes a robust and reproducible method for its preparation.

Experimental Protocol

The synthesis is divided into two main stages as illustrated in the workflow diagram below.

Stage 1: Synthesis of 5-acetyl-2,4-dichloropyrimidine[1]

This stage involves the initial formation of the pyrimidine ring followed by chlorination.

Step 1.1: Synthesis of 3-acetyl-4-hydroxy-6-methyl-2(1H)-pyrimidinone

-

In a 250 mL round-bottom flask, combine urea (20 g), triethyl orthoformate (49.4 g), and ethyl acetoacetate (43.38 g).

-

Heat the mixture to reflux overnight.

-

After cooling, filter the precipitate and wash with diethyl ether to yield 3-carbonyl-2-imino-ethyl butyrate.

-

In a separate flask, prepare a 7.5% potassium hydroxide solution (267 g).

-

Warm the potassium hydroxide solution to approximately 66 °C and add the previously prepared 3-carbonyl-2-imino-ethyl butyrate in batches over 8 minutes with stirring.

-

Continue stirring for an additional minute.

-

Cool the reaction mixture and adjust the pH to 5 with concentrated hydrochloric acid, which will cause a solid to precipitate.

-

Filter the solid to obtain 5-acetyl-1H-2,4-dione pyrimidine (5-acetyluracil).

Step 1.2: Chlorination to 5-acetyl-2,4-dichloropyrimidine

-

To the 5-acetyluracil obtained in the previous step, add phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction mixture with ice water.

-

Extract the product with a suitable organic solvent such as dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and dichloromethane as the eluent to obtain 5-acetyl-2,4-dichloropyrimidine.

Stage 2: Synthesis of this compound

This stage converts the acetyl group into the 1-chlorovinyl group.

-

In a dry reaction flask under an inert atmosphere, dissolve 5-acetyl-2,4-dichloropyrimidine in a suitable anhydrous solvent such as phosphorus oxychloride or a high-boiling point chlorinated solvent.

-

Add phosphorus pentachloride (PCl₅) (approximately 1.1 to 1.5 molar equivalents) portion-wise to the solution while maintaining the temperature.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to decompose the excess PCl₅ and POCl₃.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Remove the solvent by evaporation under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

| Stage | Reactants | Reagents | Solvent | Temperature | Time | Product | Yield | Purity |

| 1.1 | Urea, Triethyl orthoformate, Ethyl acetoacetate | Potassium hydroxide, Hydrochloric acid | Diethyl ether | Reflux, 66 °C | Overnight | 5-acetyluracil | High | - |

| 1.2 | 5-acetyluracil | Phosphorus oxychloride | Dichloromethane | Reflux | - | 5-acetyl-2,4-dichloropyrimidine | High | High |

| 2 | 5-acetyl-2,4-dichloropyrimidine | Phosphorus pentachloride | POCl₃ or Chlorinated solvent | Reflux | - | This compound | - | - |

Note: Specific yield and purity for the final step are not available in the cited literature and would need to be determined experimentally.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 5-(1-Chlorovinyl)-2,4-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reactions of 5-(1-chlorovinyl)-2,4-dichloropyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of multiple reaction sites that can be selectively functionalized. The pyrimidine core is a common scaffold in numerous biologically active compounds.[1]

Introduction to Suzuki-Miyaura Coupling with Dichloropyrimidines

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of 2,4-dichloropyrimidines, the reaction exhibits high regioselectivity, with the initial coupling preferentially occurring at the C4 position. This selectivity is attributed to the more favorable oxidative addition of palladium to the C4-chlorine bond.[1][2] Subsequent coupling at the C2 position can be achieved under more forcing conditions, allowing for the stepwise and regioselective synthesis of di-substituted pyrimidines. The presence of the 5-(1-chlorovinyl) group offers an additional site for potential diversification.

Microwave-assisted synthesis has been shown to significantly improve reaction times and yields for the Suzuki coupling of dichloropyrimidines, making it an efficient method for the rapid generation of compound libraries.[1][3]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the regioselective Suzuki-Miyaura coupling at the C4 position of a 2,4-dichloropyrimidine core. These data are based on studies with 2,4-dichloropyrimidine and are expected to be a good starting point for optimizations with this compound.

Table 1: Optimization of Reaction Conditions for C4-Arylation

| Entry | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 |

| 2 | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 20 min (MW) | 80 |

| 3 | PdCl₂(dppf)·CH₂Cl₂ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 63 |

| 4 | Pd(OAc)₂/PCy₃ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 13 |

Data adapted from studies on 2,4-dichloropyrimidine.[1]

Table 2: Scope of Arylboronic Acids in C4-Selective Coupling

| Entry | Arylboronic Acid | Product | Yield (%)* |

| 1 | Phenylboronic acid | 2-Chloro-5-(1-chlorovinyl)-4-phenylpyrimidine | 81 |

| 2 | 4-Methylphenylboronic acid | 2-Chloro-5-(1-chlorovinyl)-4-(p-tolyl)pyrimidine | 85 |

| 3 | 4-Methoxyphenylboronic acid | 2-Chloro-5-(1-chlorovinyl)-4-(4-methoxyphenyl)pyrimidine | 88 |

| 4 | 4-Fluorophenylboronic acid | 2-Chloro-4-(4-fluorophenyl)-5-(1-chlorovinyl)pyrimidine | 75 |

| 5 | 3-Thienylboronic acid | 2-Chloro-5-(1-chlorovinyl)-4-(thiophen-3-yl)pyrimidine | 65 |

| 6 | 2-Naphthylboronic acid | 2-Chloro-5-(1-chlorovinyl)-4-(naphthalen-2-yl)pyrimidine | 79 |

*Yields are based on optimized microwave-assisted conditions with Pd(PPh₃)₄ and K₂CO₃ in 1,4-Dioxane/H₂O.[1] It is important to note that coupling with 2-thienylboronic acid may result in lower yields due to potential catalyst poisoning by the sulfur atom.[1]

Experimental Protocols

The following are detailed protocols for the C4-regioselective Suzuki-Miyaura coupling reaction.

Protocol 1: Conventional Heating Conditions

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Add 7 mL of 1,4-dioxane.

-

Heat the reaction mixture to 100 °C and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

-

In a microwave reaction vessel, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), and potassium carbonate (1.5 mmol).

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.015 mmol, 3 mol%).

-

Add a 2:1 mixture of 1,4-dioxane and water (6 mL).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 100 °C for 15-20 minutes.

-

After the reaction is complete, cool the vessel to room temperature.

-

Work-up the reaction mixture as described in Protocol 1 (steps 8-9).

-

Purify the product by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

References

Application Notes and Protocols: 5-(1-Chlorovinyl)-2,4-dichloropyrimidine as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1-Chlorovinyl)-2,4-dichloropyrimidine is a highly functionalized heterocyclic compound that serves as a valuable starting material in medicinal chemistry for the synthesis of diverse and complex molecular architectures. Its pyrimidine core is a common scaffold in numerous biologically active compounds, particularly kinase inhibitors. The presence of three distinct reactive sites—two chlorine atoms at the C2 and C4 positions and a chlorovinyl group at the C5 position—allows for sequential and regioselective modifications, making it an ideal building block for the generation of compound libraries for drug discovery.

The differential reactivity of the C2 and C4 chloro-substituents, with the C4 position being generally more susceptible to nucleophilic aromatic substitution (SNAr), enables controlled derivatization. Furthermore, the chlorovinyl moiety can participate in cross-coupling reactions or potentially act as a covalent "warhead" to form irreversible bonds with target proteins, a strategy increasingly employed in the design of potent and selective kinase inhibitors.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₃Cl₃N₂ |

| Molecular Weight | 209.46 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | 317 °C at 760 mmHg |

| LogP | 2.99 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

Key Applications in Medicinal Chemistry

The primary application of this compound is in the synthesis of substituted pyrimidines as scaffolds for kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrimidine core can be elaborated to interact with the ATP-binding site of kinases.

Potential as a Covalent Inhibitor Precursor:

The 1-chlorovinyl substituent introduces the potential for the development of targeted covalent inhibitors. This reactive group can undergo a Michael addition reaction with a nucleophilic residue, such as a cysteine, in the active site of a kinase, leading to irreversible inhibition. This can result in enhanced potency and prolonged duration of action.

Experimental Protocols

The following protocols describe key synthetic transformations that can be performed on this compound.

Regioselective Suzuki-Miyaura Coupling at the C4-Position

This protocol describes the selective substitution of the chlorine atom at the C4 position with an aryl or heteroaryl group using a Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling at the C4-position.

Materials:

-

This compound

-

Aryl- or heteroaryl-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water, degassed

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dried reaction flask, add this compound (1.0 eq), the corresponding boronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane and degassed water in a 4:1 ratio.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

Following the modification at the C4-position, the less reactive C2-chloro group can be substituted with an amine nucleophile.

Reaction Scheme:

Application of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1-Chlorovinyl)-2,4-dichloropyrimidine is a versatile chemical intermediate with significant potential in the synthesis of kinase inhibitors. Its pyrimidine core is a common scaffold in numerous approved and investigational kinase inhibitor drugs. The presence of three distinct reactive sites—two chlorine atoms at the C2 and C4 positions and a chlorovinyl group at the C5 position—allows for sequential and regioselective modifications, enabling the generation of diverse compound libraries for screening and optimization. This document provides an overview of the application of this compound in kinase inhibitor synthesis, including key reaction protocols and examples of targeted kinase families.

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies and other conditions. The 2,4-diaminopyrimidine scaffold, readily accessible from 2,4-dichloropyrimidines, is a privileged structure in kinase inhibitor design, often forming key hydrogen bond interactions with the hinge region of the kinase active site.

Synthetic Strategies and Key Reactions

The chemical versatility of this compound allows for a range of synthetic transformations to build complex kinase inhibitors. The primary reactions employed are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C2 and C4 positions of the pyrimidine ring are susceptible to nucleophilic displacement. The C4 position is generally more reactive towards nucleophiles than the C2 position. This regioselectivity allows for a stepwise introduction of different substituents.

General Experimental Workflow for SNAr Reactions:

Protocol 1: Synthesis of a 4-Anilino-2-chloro-5-(1-chlorovinyl)pyrimidine Intermediate (General Procedure)

This protocol describes the regioselective substitution at the C4 position.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol (IPA) or N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add a substituted aniline (1.0-1.2 eq) to the solution. Subsequently, add a base such as diisopropylethylamine (DIPEA) or triethylamine (Et3N) (1.5-2.0 eq) to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to yield the desired 4-anilino-2-chloro-5-(1-chlorovinyl)pyrimidine derivative.

Protocol 2: Synthesis of a 2,4-Diamino-5-(1-chlorovinyl)pyrimidine Derivative (General Procedure)

This protocol describes the subsequent substitution at the C2 position.

-

Reaction Setup: Dissolve the 4-anilino-2-chloro-5-(1-chlorovinyl)pyrimidine intermediate (1.0 eq) in a high-boiling point solvent like 1-butanol or dimethyl sulfoxide (DMSO).

-

Addition of Reagents: Add the second amine (1.5-3.0 eq). The addition of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), can facilitate the reaction with less nucleophilic amines.

-

Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and stir for several hours to overnight. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling

The chlorine atoms on the pyrimidine ring can also be substituted with aryl or heteroaryl groups via Suzuki-Miyaura coupling. This reaction typically proceeds with a palladium catalyst and a base. The C4-chloro is generally more reactive than the C2-chloro in Suzuki couplings as well.

General Experimental Workflow for Suzuki-Miyaura Coupling:

Protocol 3: Regioselective Suzuki-Miyaura Coupling at the C4-Position (General Procedure)

-

Reaction Setup: To a reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05-0.1 eq), and a base like potassium carbonate (K2CO3) (2.0-3.0 eq).

-

Solvent and Atmosphere: Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water. Purge the vessel with an inert gas (nitrogen or argon).

-

Reaction Conditions: Heat the mixture to reflux (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction mixture and partition between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Targeted Kinases and Signaling Pathways

While specific biological data for kinase inhibitors derived directly from this compound is not extensively available in the public domain, the resulting 2,4-diaminopyrimidine and related scaffolds are known to target a wide range of kinases. The structure-activity relationship (SAR) can be fine-tuned by varying the substituents at the C2, C4, and C5 positions.

Examples of Kinase Families Targeted by Pyrimidine-based Inhibitors:

-

Polo-like Kinases (PLKs): PLK4 is a key regulator of centrosome duplication, and its overexpression is linked to tumorigenesis.[1][2]

-

Aurora Kinases: These are crucial for mitotic progression, and their inhibitors are being investigated as anti-cancer agents.[3]

-

Epidermal Growth Factor Receptor (EGFR): A well-validated target in various cancers, particularly non-small cell lung cancer.[4]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, a critical process in tumor growth and metastasis.[5]

-

Janus Kinases (JAKs): Involved in cytokine signaling pathways that regulate immunity and inflammation.[6]

Illustrative Signaling Pathway (EGFR Pathway):

The following diagram illustrates a simplified EGFR signaling pathway, which is a common target for pyrimidine-based kinase inhibitors.

Quantitative Data Summary

Table 1: Examples of Reaction Yields for Pyrimidine-based Compounds

| Starting Material | Reaction Type | Product Type | Typical Yield (%) |

| 2,4,6-Trichloropyrimidine | SNAr with amine | 4-amino-2,6-dichloropyrimidine | 50-85 |

| 5-Bromo-2,4-dichloropyrimidine | Suzuki Coupling | 4-Aryl-5-bromo-2-chloropyrimidine | 60-90 |

| 2,4-Dichloropyrimidine | SNAr with amine | 2,4-Diaminopyrimidine | 26-57 |

Table 2: Examples of Biological Activity of Pyrimidine-based Kinase Inhibitors

| Kinase Target | Compound Type | IC50 (nM) | Cell-based Assay (IC50, µM) | Reference |

| PLK4 | 5-Chloro-2-aminopyrimidine derivative | 0.8 | 0.48 (MCF-7 cells) | [1] |

| Aurora A | Pyrimidine-based derivative | <200 | Not specified | [3] |

| VEGFR-2 | Pyrimidine-5-carbonitrile derivative | 530 | 1.14 (HCT-116 cells) | [5] |

| JAK1 | Triazole-pyrrolopyrimidine | 72 | Not specified | [6] |

Conclusion

This compound represents a valuable starting material for the synthesis of novel kinase inhibitors. Its chemical functionality allows for the application of robust and well-established synthetic methodologies, such as SNAr and Suzuki-Miyaura coupling, to generate a wide array of substituted pyrimidine derivatives. The resulting compounds, particularly those featuring the 2,4-diaminopyrimidine scaffold, have the potential to target a diverse range of kinases implicated in various diseases. The protocols and data presented herein provide a foundational guide for researchers to explore the utility of this versatile building block in drug discovery and development. Further investigation into the modification of the 5-(1-chlorovinyl) group could also yield novel chemical entities with unique biological activities.

References

- 1. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Derivatization of the Chlorovinyl Group on the Pyrimidine Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer and antiviral agents.[1][2][3][4] The introduction of a chlorovinyl group onto the pyrimidine ring provides a versatile handle for further molecular elaboration through various palladium-catalyzed cross-coupling reactions. This functional group allows for the strategic introduction of diverse substituents, enabling the exploration of chemical space and the optimization of lead compounds in drug discovery programs.[4][5]

This document provides detailed application notes and protocols for the derivatization of the chlorovinyl group on the pyrimidine core. It covers common and robust palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. Additionally, a plausible synthetic route to the 2-(2-chlorovinyl)pyrimidine starting material is presented.

Synthesis of the 2-(2-Chlorovinyl)pyrimidine Core

The synthesis of a 2-(2-chlorovinyl)pyrimidine can be envisioned through a two-step sequence starting from a suitable methylpyrimidine, such as 2-methylpyrimidine. The initial step involves a Vilsmeier-Haack reaction to generate a β-chlorovinyl aldehyde, which is then condensed with a nitrogen source like guanidine to form the desired 2-aminopyrimidine with a chlorovinyl substituent.[6] For a non-amino pyrimidine, alternative cyclization strategies would be required. A plausible synthetic approach, the Wittig reaction, involves the reaction of a pyrimidine-2-carboxaldehyde with a chloromethylphosphonium ylide to generate the chlorovinyl group.[7]

Caption: Plausible synthetic route to 2-(2-chlorovinyl)pyrimidine via a Wittig reaction.

Palladium-Catalyzed Derivatization of the Chlorovinyl Group

The chlorovinyl group on the pyrimidine core is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions, tolerating a wide range of functional groups.[5][7][8][9]

Caption: Overview of palladium-catalyzed derivatization reactions of 2-(2-chlorovinyl)pyrimidine.

Experimental Workflow

The general workflow for these reactions involves the careful assembly of reactants under an inert atmosphere, followed by heating and subsequent purification.

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the derivatization of vinyl chlorides, which can be adapted for chlorovinyl pyrimidines.

Table 1: Suzuki-Miyaura Coupling of Vinyl Chlorides with Heteroaryl Boronic Acids [8]

| Entry | Vinyl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-chloro-1-octene | 2-pyridylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | CsF | i-PrOH | 80 | 12 | 85 |

| 2 | (E)-β-chlorostyrene | 3-thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | CsF | i-PrOH | 80 | 12 | 78 |

| 3 | 2-chloro-1,1-diphenylethene | 2-furylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | CsF | i-PrOH | 80 | 12 | 92 |

Table 2: Sonogashira Coupling of Vinyl Halides with Terminal Alkynes [2]

| Entry | Vinyl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | (E)-1-chloro-2-phenylethene | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 16 | 88 |

| 2 | 1-chloro-1-cyclohexene | 1-hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 12 | 75 |

| 3 | 2-chloropropene | Trimethylsilylacetylene | Pd(OAc)₂ (2) | Cs₂CO₃ | Toluene | 100 | 24 | 65 |

Table 3: Heck Reaction of Vinyl Halides with Alkenes [10]

| Entry | Vinyl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-chloro-4-nitrobenzene | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | NaOAc | DMF | 100 | 18 | 90 |

| 2 | 1-chloro-1-octene | Methyl acrylate | PdCl₂(PPh₃)₂ (2) | Et₃N | Acetonitrile | 80 | 24 | 72 | |

| 3 | (E)-β-chlorostyrene | n-Butyl acrylate | Herrmann's catalyst (0.1) | K₂CO₃ | NMP | 140 | 12 | 85 |

Table 4: Buchwald-Hartwig Amination of Vinyl Chlorides with Amines

| Entry | Vinyl Chloride | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-chlorostyrene | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 90 | 2 | 98 |

| 2 | 1-chloro-1-cyclohexene | Piperidine | Pd(OAc)₂ (1) | BINAP (1.5) | K₃PO₄ | Dioxane | 100 | 16 | 85 |

| 3 | 2-chloro-1,3-butadiene | Aniline | Pd₂(dba)₃ (1) | Josiphos (2) | NaOtBu | Toluene | 80 | 6 | 91 |

Experimental Protocols

Note: These are generalized protocols adapted from literature procedures for vinyl chlorides and should be optimized for specific 2-(2-chlorovinyl)pyrimidine substrates. All reactions should be carried out under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of a 2-(2-chlorovinyl)pyrimidine with an aryl or heteroaryl boronic acid.[8]

-

Reaction Setup: To an oven-dried Schlenk tube, add 2-(2-chlorovinyl)pyrimidine (1.0 mmol), the corresponding boronic acid (1.2 mmol), cesium fluoride (CsF, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Solvent Addition: Add anhydrous isopropanol (5 mL) to the Schlenk tube.

-

Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon (repeat 3 times).

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol outlines the coupling of a 2-(2-chlorovinyl)pyrimidine with a terminal alkyne.[2]

-

Reaction Setup: To a Schlenk tube, add 2-(2-chlorovinyl)pyrimidine (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and copper(I) iodide (CuI, 0.10 mmol, 10 mol%).

-

Solvent and Reagents: Add anhydrous triethylamine (Et₃N, 3 mL) and tetrahydrofuran (THF, 7 mL).

-

Inert Atmosphere: Degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.

-

Alkyne Addition: Add the terminal alkyne (1.1 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to 65 °C and stir for 16-24 hours.

-

Monitoring: Follow the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel.

Protocol 3: Heck Reaction

This protocol details the coupling of a 2-(2-chlorovinyl)pyrimidine with an alkene.[10]

-

Reaction Setup: In a sealed tube, combine 2-(2-chlorovinyl)pyrimidine (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 2 mol%), and sodium acetate (NaOAc, 1.5 mmol).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL).

-

Inert Atmosphere: Purge the tube with nitrogen or argon.

-

Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 18-24 hours.

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Workup: After cooling, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

This protocol describes the amination of a 2-(2-chlorovinyl)pyrimidine.

-

Reaction Setup: To a Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol).

-

Inert Atmosphere: Seal the tube, evacuate, and backfill with argon.

-

Reagent Addition: Add a solution of 2-(2-chlorovinyl)pyrimidine (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous toluene (5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90-110 °C and stir for 2-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a plug of Celite.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors, antiviral agents, and anticancer drugs.[1][2][3][4] The derivatization of the chlorovinyl group allows for the introduction of pharmacophores that can interact with various biological targets. For instance, the introduction of aromatic and heteroaromatic moieties can lead to compounds that inhibit protein kinases, which are often dysregulated in cancer.

While specific signaling pathways for chlorovinyl pyrimidine derivatives are not yet extensively documented, it is plausible that these compounds could target pathways commonly implicated in diseases where pyrimidine analogs have shown efficacy. For example, derivatives could potentially inhibit kinases in the MAPK/ERK or PI3K/Akt signaling pathways, which are crucial for cell proliferation and survival.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrimidine derivative.

Conclusion

The derivatization of the chlorovinyl group on the pyrimidine core offers a powerful strategy for the synthesis of novel and diverse chemical entities for drug discovery and development. The palladium-catalyzed cross-coupling reactions described herein provide reliable and versatile methods for this purpose. The provided protocols serve as a valuable starting point for researchers to explore the chemical space around the pyrimidine scaffold, with the potential to uncover new therapeutic agents.

References

- 1. rsc.org [rsc.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Heck Reaction [organic-chemistry.org]

Application Notes and Protocols: Regioselective Reactions of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the regioselective reactions of 5-(1-chlorovinyl)-2,4-dichloropyrimidine, a versatile building block in medicinal chemistry and drug discovery. The presence of multiple reactive sites—two distinct chlorine atoms on the pyrimidine ring and a chlorovinyl substituent—necessitates precise control over reaction conditions to achieve the desired regioselectivity. This document outlines key regioselective transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, providing detailed experimental protocols and expected outcomes based on established principles for similarly substituted pyrimidines.

Overview of Regioselectivity

The reactivity of the two chlorine atoms at the C2 and C4 positions of the pyrimidine ring is differentially influenced by the electronic effects of the ring nitrogen atoms and the 5-(1-chlorovinyl) substituent. Generally, the C4 position is more susceptible to nucleophilic attack and oxidative addition of palladium catalysts due to its position para to one of the ring nitrogens and the electron-withdrawing nature of the C5 substituent. However, specific reaction conditions and the nature of the nucleophile or coupling partner can alter this preference, enabling selective functionalization at either the C2 or C4 position.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a cornerstone for introducing amine, oxygen, and sulfur nucleophiles onto the pyrimidine core. The regioselectivity of these reactions on 2,4-dichloropyrimidines is highly dependent on the nature of the nucleophile and the presence of substituents on the pyrimidine ring.

Regioselective Amination

General Principles:

-

Primary and Secondary Amines: In the presence of an electron-withdrawing group at the C5 position, such as the 1-chlorovinyl group, nucleophilic substitution with primary and secondary amines is expected to occur preferentially at the more activated C4 position.[1][2]

-

Tertiary Amines: The use of tertiary amine nucleophiles can lead to a reversal of regioselectivity, favoring substitution at the C2 position.[1] This provides a valuable synthetic route to 2-amino-4-chloro-5-(1-chlorovinyl)pyrimidine derivatives.

Experimental Protocols:

Protocol 2.1.1: Regioselective C4-Amination with a Secondary Amine

This protocol describes the reaction of this compound with a generic secondary amine, leading to the preferential formation of the C4-substituted product.

-

Materials:

-

This compound

-

Secondary Amine (e.g., morpholine, piperidine) (1.0 - 1.2 equivalents)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere, add the secondary amine (1.0 - 1.2 equivalents).

-

Add the non-nucleophilic base (DIPEA or TEA) (1.5 - 2.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or gently heat (40-60 °C) while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired C4-aminated product.

-

Protocol 2.1.2: Regioselective C2-Amination with a Tertiary Amine

This protocol outlines the reaction with a tertiary amine to achieve selective substitution at the C2 position.[1]

-

Materials:

-

This compound

-

Tertiary Amine (e.g., triethylamine, N-methylmorpholine) (2.0 - 3.0 equivalents)

-

Anhydrous solvent (e.g., Chloroform, Dichloromethane)

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

-

Add the tertiary amine (2.0 - 3.0 equivalents) to the solution.

-

Stir the reaction at a slightly elevated temperature (e.g., 40 °C) and monitor its progress by TLC or LC-MS.[1]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-